molecular formula C19H24N4O4 B2610021 N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034253-55-7

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2610021
CAS No.: 2034253-55-7
M. Wt: 372.425
InChI Key: YUAPPFXZJUESQT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and a dimethoxybenzyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Attachment of the Pyrazine Moiety: The pyrazine group can be introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine intermediate.

    Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached via a reductive amination reaction, where a dimethoxybenzaldehyde reacts with the piperidine-pyrazine intermediate in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Pharmacology: Researchers investigate the compound’s interactions with biological targets, including receptors, enzymes, and ion channels.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Studies explore the compound’s effects on cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or ion channels.

    Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.

    Signaling Pathways: The compound may influence intracellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-(3,4-dimethoxybenzyl)-3-(pyridin-2-yloxy)piperidine-1-carboxamide: This compound has a pyridine moiety instead of a pyrazine moiety, which may result in different chemical and biological properties.

    N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which may affect its reactivity and interactions with biological targets.

The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-16-6-5-14(10-17(16)26-2)11-22-19(24)23-9-3-4-15(13-23)27-18-12-20-7-8-21-18/h5-8,10,12,15H,3-4,9,11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAPPFXZJUESQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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